pKa Comparison: Meta-Hydroxymethyl Substitution Yields Intermediate Acid Strength vs. Ortho and Para Isomers
The pKa of 4-(3-hydroxymethylphenyl)-3-methylbenzoic acid (4.25±0.10, predicted) occupies an intermediate position between the substantially more acidic ortho isomer (pKa 2.45, experimental) [1] and the slightly less acidic para isomer (pKa 4.47, experimental) [2]. The approximately 2 log-unit difference between the ortho and meta isomers corresponds to a 100-fold difference in acid dissociation constant (Ka). Notably, the non-methylated 3′-hydroxymethyl-[1,1′-biphenyl]-3-carboxylic acid analog exhibits a markedly different pKa of 8.59 (experimental) [3], underscoring the functional impact of the 2-methyl substitution.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.25 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-(2-Hydroxymethylphenyl)-3-methylbenzoic acid (ortho isomer): pKa = 2.45; 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid (para isomer): pKa = 4.47; 3′-(Hydroxymethyl)-[1,1′-biphenyl]-3-carboxylic acid (non-methylated): pKa = 8.59 |
| Quantified Difference | Target vs. ortho isomer: ΔpKa = +1.80 (∼63× weaker acid); Target vs. para isomer: ΔpKa = -0.22 (∼1.7× stronger acid); Target vs. non-methylated analog: ΔpKa = -4.34 (∼22,000× stronger acid) |
| Conditions | Ortho and para pKa values measured at 25 °C (KORTUM, G. et al., 1961); non-methylated analog pKa from HANSCH, C. & LEO, A.J. (1985); target compound pKa predicted (ChemicalBook) |
Why This Matters
The distinct pKa directly influences the compound's ionization state at a given pH, affecting salt formation efficiency, aqueous solubility, chromatographic retention, and coupling reaction kinetics—making positional isomers non-interchangeable without re-optimization of synthetic or formulation protocols.
- [1] KORTUM, G. et al. (1961). pKa: 2.45 (at 25 °C) for 4-(2-hydroxymethylphenyl)-3-methylbenzoic acid. DrugBank experimental properties DB00119-5. View Source
- [2] KORTUM, G. et al. (1961). pKa: 4.47 (at 25 °C) for 4-(4-hydroxymethylphenyl)-3-methylbenzoic acid. DrugBank experimental properties DB02795-5. View Source
- [3] HANSCH, C. & LEO, A.J. (1985). pKa: 8.59 (at 25 °C) for 3′-(hydroxymethyl)-[1,1′-biphenyl]-3-carboxylic acid (CAS 176212-48-9). DrugBank experimental properties DB00668-5. View Source
